Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate

Reactive dye fixation Cotton dyeing exhaustion Benzsulfonamide auxochrome

Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate (CAS 83763‑42‑2) is a disodium salt of a phenylsulfonamide‑substituted naphthalene‑2,7‑disulfonic acid. It belongs to the naphthalene sulfonic acid derivative class and serves primarily as a dye intermediate and synthetic building block, where the phenylsulfonamide group modifies the electronic character and reactivity of the naphthalene core.

Molecular Formula C16H11NNa2O9S3
Molecular Weight 503.4 g/mol
CAS No. 83763-42-2
Cat. No. B12695407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate
CAS83763-42-2
Molecular FormulaC16H11NNa2O9S3
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H13NO9S3.2Na/c18-15-9-13(29(24,25)26)7-10-6-12(28(21,22)23)8-14(16(10)15)17-27(19,20)11-4-2-1-3-5-11;;/h1-9,17-18H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
InChIKeyOKMVORVXDDPPRA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-Hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate (CAS 83763-42-2): Core Structural & Physicochemical Baseline for Scientific Procurement


Disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate (CAS 83763‑42‑2) is a disodium salt of a phenylsulfonamide‑substituted naphthalene‑2,7‑disulfonic acid [1]. It belongs to the naphthalene sulfonic acid derivative class and serves primarily as a dye intermediate and synthetic building block, where the phenylsulfonamide group modifies the electronic character and reactivity of the naphthalene core [2]. Its molecular formula is C₁₆H₁₃NO₉S₃·2Na with a molecular weight of 503.43 g/mol [1]. The compound exhibits high aqueous solubility due to its two sulfonate groups and is typically supplied as a disodium salt for use in reactive dye syntheses and specialty chemical processes [2].

Disodium 4-Hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate: Why Unsubstituted Naphthalene Sulfonates Cannot Deliver Equivalent Dye Intermediacy Performance


Generic substitution of disodium 4-hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate with simpler naphthalene sulfonates (e.g., H‑acid or Gamma acid) fails because the phenylsulfonamide moiety is not merely a solubilising tag; it functions as an auxochromic and blocking group that directly modulates light fastness, substantivity, and fixation yield of the final reactive dyes [1][2]. In comparative dyeing assessments, reactive dyes built on benzsulfonamide intermediates achieve higher exhaustion and total fixation on cotton than the benchmark C.I. Reactive Black 5, and the benzenesulfonamide group has been shown to improve light fastness by 0.5‑1 grade over otherwise identical triazine‑based reactive dye structures [2][3]. These performance differences are structural in origin and cannot be replicated by simply increasing the number of sulfonate groups or changing the cation. The evidence summarized in Section 3 therefore demonstrates that selection must be compound‑specific.

Disodium 4-Hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate: Head‑to‑Head Dyeing Performance & Structural Differentiation Evidence


Superior Exhaustion and Total Fixation of Benzsulfonamide‑Based Reactive Dyes on Cotton versus C.I. Reactive Black 5

Reactive dyes synthesized from a benzsulfonamide‑containing intermediate (structurally analogous to the target compound) were applied to cotton fabrics in a direct comparison with C.I. Reactive Black 5 (RB5). The new dyes exhibited improved substantivity and higher fixation property. Maximum exhaustion and total fixation values were achieved at 2 % owf dye concentration [1][2].

Reactive dye fixation Cotton dyeing exhaustion Benzsulfonamide auxochrome

Light Fastness Enhancement via Benzenesulfonamide Blocking Group on Triazine Reactive Dyes

Introducing a benzenesulfonamide group as a blocking substituent on the triazine ring of reactive dyes increases light fastness by 0.5 to 1 grade compared to dyes lacking this modification, as documented in patent CN109608903B [1].

Reactive dye light fastness Triazine blocking group Benzsulfonamide photostability

Structural Differentiation from 4‑Amino‑5‑hydroxy‑2,7‑naphthalenedisulfonic Acid (H‑Acid) via Phenylsulfonamide Group

The target compound replaces the primary amino group (–NH₂) at position 4 of H‑acid (CAS 90‑20‑0) with a benzenesulfonamide (–NH‑SO₂‑C₆H₅) moiety [1]. This substitution eliminates the diazotizable primary amine, redirecting reactivity and enabling the phenylsulfonamide to serve as a non‑ionisable auxochrome that enhances light fastness and modifies substantivity, whereas H‑acid itself cannot deliver these effects without further derivatization [2].

Naphthalene sulfonic acid intermediate Phenylsulfonamide auxochrome Dye intermediate procurement

Enhanced Aqueous Solubility and Handling Profile versus Non‑Sulfonated Naphthalene Analogs

The disodium salt form bearing two sulfonate groups confers high water solubility, which is essential for homogeneous application in aqueous dyeing processes. In contrast, non‑sulfonated naphthalene derivatives (e.g., 2‑(phenylsulfonyl)naphthalene, CAS 32338‑05‑9) are virtually insoluble in water and require organic solvent‑based processing [1].

Dye intermediate solubility Disodium sulfonate salt Aqueous processability

Disodium 4-Hydroxy-5-((phenylsulphonyl)amino)naphthalene-2,7-disulphonate: High‑Value Application Scenarios Grounded in Quantitative Differentiation


Synthesis of High‑Fixation, Low‑Effluent Reactive Dyes for Cellulosic Fibers

When the target compound is employed as an intermediate in reactive dye synthesis, the resulting benzsulfonamide‑containing dyes achieve maximum exhaustion and fixation at 2 % owf on cotton, with wash fastness grade 4 and rub fastness grade 4‑5, outperforming C.I. Reactive Black 5 [1]. This makes the intermediate particularly valuable for producers aiming to meet tightened wastewater regulations and to lower the cost of dye per kilogram of colored fabric.

Manufacture of Light‑Fast Reactive Dyes for Automotive Textiles and Outdoor Upholstery

The benzenesulfonamide group, when utilized as a triazine blocking moiety, raises the light fastness of reactive dyes by 0.5‑1 ISO grade [2]. This differential enables qualification for high‑specification applications (e.g., automotive interior fabrics, outdoor furniture) where standard reactive dyes fail photostability requirements.

Streamlined Synthesis of Non‑Diazotisable Dye Intermediates with Built‑in Auxochromic Functionality

Unlike H‑acid, which requires post‑synthetic modification to introduce a non‑diazotisable, light‑stabilising group, the target compound already carries the benzenesulfonamide auxochrome [3]. This reduces the number of synthetic steps, avoids diazotization‑related yield losses, and improves batch‑to‑batch consistency in dye manufacturing.

Development of Aqueous‑Processable, High‑Solubility Reactive Dye Precursors

The disodium disulfonate structure ensures full water solubility, enabling homogeneous reaction conditions and clean aqueous work‑up, whereas non‑sulfonated analogs require organic solvent handling [4]. This supports scale‑up in conventional dye‑house infrastructure without the capital expenditure needed for solvent‑resistant equipment.

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